N-(4-hydroxy-2-methylquinazolin-6-yl)acetamide
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Overview
Description
N-(4-hydroxy-2-methylquinazolin-6-yl)acetamide is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-methylquinazolin-6-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-4-hydroxyquinazoline.
Acetylation: The hydroxyl group at the 6-position is acetylated using acetic anhydride in the presence of a base such as pyridine.
Purification: The product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-methylquinazolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinazoline derivative.
Substitution: The acetamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-hydroxy-2-methylquinazolin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-methylquinazolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyquinazolin-6-yl)acetamide
- N-(2-methylquinazolin-6-yl)acetamide
- N-(4-hydroxy-2-methylquinoline-6-yl)acetamide
Uniqueness
N-(4-hydroxy-2-methylquinazolin-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11N3O2 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(2-methyl-4-oxo-3H-quinazolin-6-yl)acetamide |
InChI |
InChI=1S/C11H11N3O2/c1-6-12-10-4-3-8(14-7(2)15)5-9(10)11(16)13-6/h3-5H,1-2H3,(H,14,15)(H,12,13,16) |
InChI Key |
BZBVTWPAXAQULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C)C(=O)N1 |
Origin of Product |
United States |
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